

Application Note: Spectrophotometric Determination of Cephalexin in Pharmaceutical Formulations

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Compound of Interest

Compound Name: Cephalexin

Cat. No.: B15605266

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephalexin is a first-generation cephalosporin antibiotic widely used to treat bacterial infections.[1][2] Accurate and reliable analytical methods are crucial for the quality control of **cephalexin** in pharmaceutical formulations. This application note details validated spectrophotometric methods for the quantitative determination of **cephalexin**, offering simple, cost-effective, and rapid alternatives to chromatographic techniques.[1][3] The methods described herein are applicable for the analysis of bulk drug and various pharmaceutical dosage forms such as tablets and syrups.[1][2][3]

Principle of Spectrophotometric Analysis

Spectrophotometry is an analytical technique that measures the amount of light absorbed by a substance as a function of wavelength. For quantitative analysis, the concentration of an analyte in a solution is determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert Law. **Cephalexin** can be quantified directly by measuring its intrinsic ultraviolet (UV) absorbance or indirectly in the visible region after a chemical reaction that produces a colored chromogen.

Experimental Protocols

Instrumentation

A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1-2 nm and 10 mm matched quartz cuvettes is recommended for all absorbance measurements.[\[1\]](#)[\[3\]](#)

Reagent and Standard Preparation

- Solvents: Distilled water, 0.1 M Hydrochloric Acid (HCl), Phosphate Buffer (pH 5.5 and 6.8), and Methanol (AR Grade) are commonly used solvents.[\[2\]](#)[\[4\]](#)
- Standard **Cephalexin** Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **cephalexin** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent (e.g., distilled water).[\[4\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the same solvent to cover the desired concentration range.

Sample Preparation (Tablets)

- Weigh and finely powder twenty tablets to ensure homogeneity.[\[1\]](#)
- Accurately weigh a portion of the powder equivalent to 100 mg of **cephalexin** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the chosen solvent and sonicate for 15 minutes to ensure complete dissolution of **cephalexin**.
- Dilute to the mark with the solvent, mix well, and filter through a Whatman No. 41 filter paper.[\[3\]](#)
- Further dilute the filtrate with the solvent to obtain a final concentration within the Beer's law range of the chosen method.

Spectrophotometric Methods

Method A: Direct UV Spectrophotometry

This method involves the direct measurement of the absorbance of **cephalexin** in a suitable solvent.

Protocol:

- Prepare standard and sample solutions in the desired solvent (e.g., distilled water or 0.1 M HCl).
- Scan the standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λ_{max}). The λ_{max} for **cephalexin** is typically observed around 262 nm.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Measure the absorbance of the standard and sample solutions at the determined λ_{max} against a solvent blank.
- Calculate the concentration of **cephalexin** in the sample by comparing its absorbance with that of the standard solution.

Method B: Visible Spectrophotometry (Folin-Ciocalteu Reagent)

This method is based on the reaction of **cephalexin** with Folin-Ciocalteu (F-C) reagent in an alkaline medium to form a blue-colored chromogen.[\[3\]](#)

Protocol:

- Pipette aliquots of standard or sample solutions into a series of 10 mL volumetric flasks.
- To each flask, add 2.5 mL of 20% sodium carbonate solution followed by 3.5 mL of F-C reagent.[\[3\]](#)
- Allow the reaction to proceed for 10 minutes at room temperature.[\[3\]](#)
- Dilute to the mark with distilled water and mix well.
- Measure the absorbance of the resulting blue-colored solution at 753 nm against a reagent blank.[\[3\]](#)
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions and determine the concentration of **cephalexin** in the sample.

Method C: Visible Spectrophotometry (1-Fluoro-2,4-dinitrobenzene)

This method involves the formation of a colored complex between **cephalexin** and 1-fluoro-2,4-dinitrobenzene (FDNB).[1]

Protocol:

- Pipette aliquots of standard or sample solutions into a series of 25 mL volumetric flasks.
- Add 1 mL of FDNB solution and 1 mL of 1 M HCl to each flask.[1]
- Make up the volume with methanol.[1]
- Heat the mixture at 40°C for 25 minutes and then cool to room temperature.[1]
- Measure the absorbance of the solution at 441.2 nm against a reagent blank.[1]
- Quantify the **cephalexin** concentration in the sample using a calibration curve prepared from the standard solutions.

Data Presentation

Table 1: Summary of Spectrophotometric Methods and their Validation Parameters

Method	Reagent /Solvent	λ_{max} (nm)	Linearity Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)	Reference
Direct UV	Distilled Water	262	15 - 75	0.9998	2.60	7.89	[6]
Direct UV	Phosphate Buffer (pH 5.5)	261	1.0 - 120	0.999	-	-	[2]
Direct UV	-	262	1.5 - 100	0.9993	-	-	[5]
Direct UV	Distilled Water	263	5 - 50	-	-	-	[3]
Visible	Folin-Ciocalteu	753	10 - 160	-	-	-	[3]
Visible	1-Fluoro-2,4-dinitrobenzene	441.2	-	-	-	-	[1]
Visible	Ammonium Reineckate	525	100 - 1200	≥ 0.9965	-	-	[7]
Indirect Visible	Ce(IV) + Methyl Orange	510	0.6 - 20	0.992	0.221	0.736	[8][9]
Visible	Ninhydrin	-	40 - 200	0.9995	-	-	[10]
Visible	Variamine Blue	556	0.5 - 8.5	-	-	-	[11]

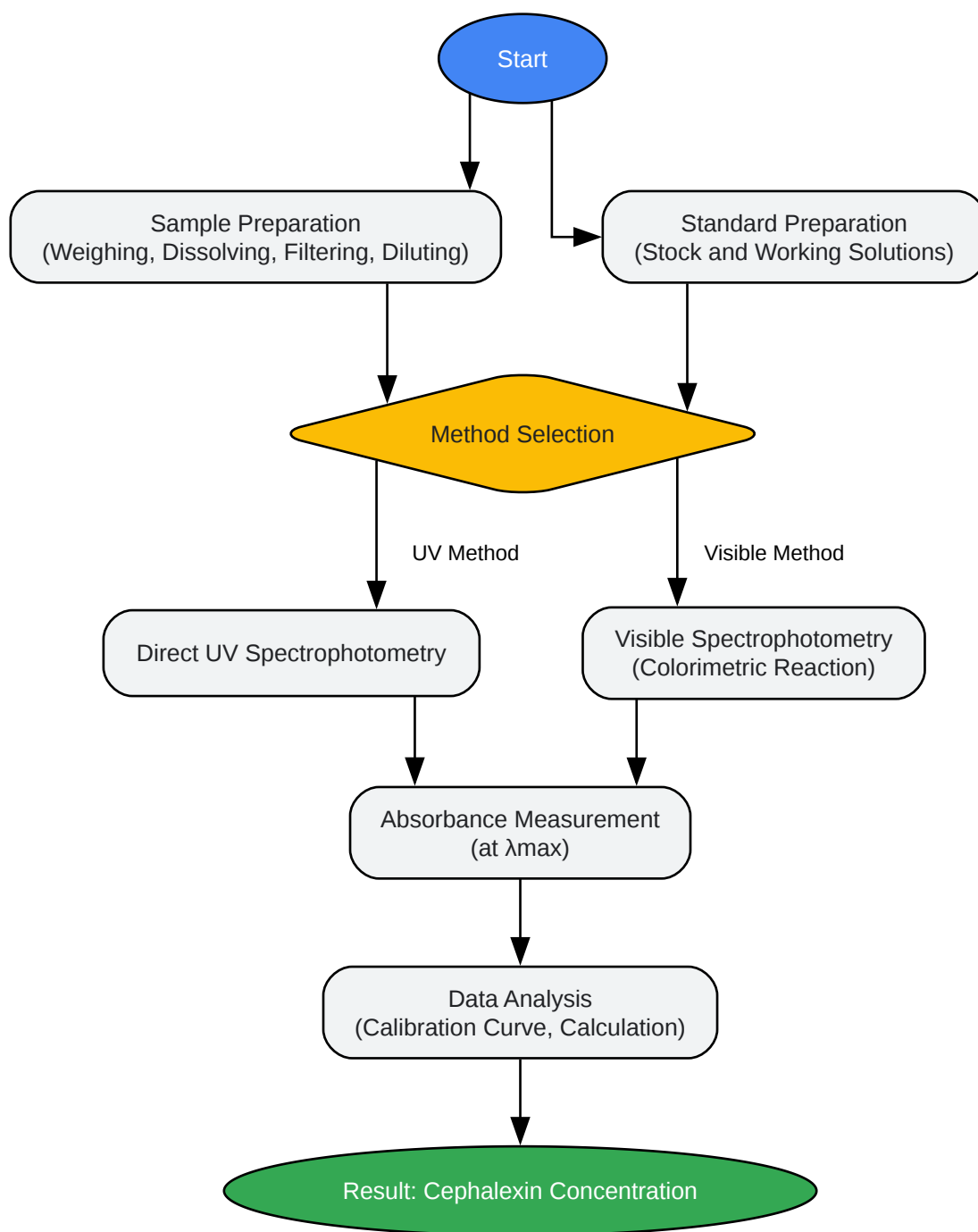
LOD: Limit of Detection, LOQ: Limit of Quantification. '-' indicates data not available in the cited reference.

Table 2: Accuracy and Precision Data from a Selected Study

Method	Parameter	Concentration (µg/mL)	Result	Reference
Direct UV	Accuracy (% Recovery)	-	> 99%	[2]
Intraday Precision (%RSD)	-	< 2%	[2]	
Interday Precision (%RSD)	-	< 2%	[2]	

%RSD: Percent Relative Standard Deviation

Visualization of Experimental Workflow



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Caption: Workflow for the spectrophotometric determination of **cephalexin**.

Conclusion

The described spectrophotometric methods are simple, rapid, accurate, and precise for the determination of **cephalexin** in pharmaceutical formulations. The choice of method can be

based on the available instrumentation and the specific requirements of the analysis. The direct UV method is the simplest and fastest, while the visible methods offer alternatives that can be useful in case of interfering excipients that absorb in the UV region. These methods are well-suited for routine quality control analysis.

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- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Cephalexin in Pharmaceutical Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605266#spectrophotometric-determination-of-cephalexin-in-pharmaceutical-formulations]

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